Enhanced Lipophilicity (MW, LogP) Versus Unsubstituted 3-Azabicyclo[3.2.1]octane Core: A Predicted Advantage for Membrane Permeability
The 3-propyl substituent significantly increases molecular weight and projected lipophilicity compared to the unsubstituted 3-azabicyclo[3.2.1]octane scaffold. This is a critical differentiator for CNS drug discovery programs where optimal lipophilicity (typically LogP 2-5) is required for passive diffusion across the blood-brain barrier [1]. While no direct logP measurement is available, the molecular weight increase of over 52% (from 111.18 to 169.26) and the addition of three methylene units strongly correlates with a higher logP, an effect well-documented in homologous series .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 169.26 |
| Comparator Or Baseline | 3-Azabicyclo[3.2.1]octane (MW 111.18) |
| Quantified Difference | Increase of 58.08 g/mol (52.2%) |
| Conditions | Calculated from molecular formula (C₁₀H₁₉NO vs. C₇H₁₃N) |
Why This Matters
This substantial increase in molecular weight and implied lipophilicity makes the compound a more suitable intermediate for optimizing CNS penetration in medicinal chemistry campaigns, directly influencing the selection of building blocks for lead optimization.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
